molecular formula C28H33N3O6 B1673725 L-371,257 CAS No. 162042-44-6

L-371,257

Cat. No.: B1673725
CAS No.: 162042-44-6
M. Wt: 507.6 g/mol
InChI Key: WDERJSQJYIJOPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

L-371,257, also known as 1-[1-[4-(1-acetylpiperidin-4-yl)oxy-2-methoxybenzoyl]piperidin-4-yl]-4H-3,1-benzoxazin-2-one, is a compound used in scientific research. It acts as a selective antagonist of the oxytocin receptor .

Target of Action

The primary target of this compound is the oxytocin receptor (OTR) . OTR is a class of G-protein coupled receptors that oxytocin binds to exert its effects. This compound has a high affinity for the oxytocin receptor (Ki=19 nM) and displays over 800-fold selectivity over the related vasopressin receptors .

Mode of Action

This compound acts as a competitive antagonist at the oxytocin receptor . This means it competes with oxytocin for binding to the OTR, preventing oxytocin from exerting its effects when this compound is present .

Biochemical Pathways

The biochemical pathways affected by this compound are those mediated by oxytocin. Oxytocin is known to play a role in various physiological and behavioral processes, including labor induction, milk ejection, and social bonding . By blocking the oxytocin receptor, this compound can inhibit these oxytocin-mediated effects .

Pharmacokinetics

This compound is orally bioavailable . This means it can be administered orally and is absorbed into the bloodstream where it can exert its effects. It is anon-blood-brain barrier penetrant This gives it good peripheral selectivity with few central side effects .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonism of the oxytocin receptor. For example, it has been shown to antagonize oxytocin-induced contractions in isolated rat uterine tissue . In addition, it has been found to stimulate weight gain in rats when administered systemically .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-371,257 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzoxazinone ring and the attachment of the piperidinyl and methoxybenzoyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

L-371,257 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

L-371,257 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the oxytocin receptor and its interactions with other molecules.

    Biology: Helps in understanding the role of oxytocin in various biological processes, including social behavior and stress response.

    Medicine: Potential applications in the treatment of conditions such as premature labor, where oxytocin plays a crucial role.

    Industry: Used in the development of new drugs and therapeutic agents targeting the oxytocin receptor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-371,257 is unique due to its high selectivity for the oxytocin receptor over vasopressin receptors and its good oral bioavailability. Unlike some other oxytocin antagonists, it does not penetrate the blood-brain barrier, which minimizes central side effects and makes it suitable for peripheral applications .

Properties

IUPAC Name

1-[1-[4-(1-acetylpiperidin-4-yl)oxy-2-methoxybenzoyl]piperidin-4-yl]-4H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O6/c1-19(32)29-15-11-22(12-16-29)37-23-7-8-24(26(17-23)35-2)27(33)30-13-9-21(10-14-30)31-25-6-4-3-5-20(25)18-36-28(31)34/h3-8,17,21-22H,9-16,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDERJSQJYIJOPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)C(=O)N3CCC(CC3)N4C5=CC=CC=C5COC4=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426072
Record name 1-[1-[4-[(1-Acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]-4-piperidinyl]-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162042-44-6
Record name L 371257
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162042-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-[4-[(1-Acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]-4-piperidinyl]-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-371,257
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98KJ8P9APP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-371,257
Reactant of Route 2
L-371,257
Reactant of Route 3
Reactant of Route 3
L-371,257
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
L-371,257
Reactant of Route 5
Reactant of Route 5
L-371,257
Reactant of Route 6
Reactant of Route 6
L-371,257

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.